molecular formula C20H22ClN3OS2 B2499372 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride CAS No. 1185065-16-0

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride

Cat. No.: B2499372
CAS No.: 1185065-16-0
M. Wt: 419.99
InChI Key: FKLCUTHDDXNLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex small molecule featuring a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, with a cyclopropanecarboxamide substituent at the 2-position and an ethyl group at the 6-position of the thienopyridine ring. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2.ClH/c1-2-23-10-9-13-16(11-23)26-20(22-18(24)12-7-8-12)17(13)19-21-14-5-3-4-6-15(14)25-19;/h3-6,12H,2,7-11H2,1H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLCUTHDDXNLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5CC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, particularly focusing on its effects as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair and cancer progression.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₉H₂₂ClN₃OS
  • Molecular Weight : 367.01 g/mol
  • Key Functional Groups :
    • Benzo[d]thiazole moiety
    • Tetrahydrothieno[2,3-c]pyridine core
    • Cyclopropanecarboxamide group

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Detailed synthetic pathways can be found in various studies focusing on similar benzo[d]thiazole derivatives .

Inhibition of APE1

Research has shown that this compound exhibits potent inhibitory activity against APE1. It has been demonstrated to have low micromolar potency in both purified enzyme assays and whole-cell extract assays. Specifically, it potentiates the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ), which are commonly used in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzo[d]thiazole and thieno[2,3-c]pyridine components significantly influence the biological activity of the compound. For instance:

ModificationEffect on Activity
Substituting different alkyl groups on the thieno ringAlters binding affinity to APE1
Varying the position of substituents on the benzo[d]thiazoleImpacts cytotoxicity in cancer cell lines

These findings suggest that careful structural modifications can enhance the efficacy of this class of compounds .

Pharmacokinetics and ADME Properties

In vivo studies have demonstrated favorable pharmacokinetic profiles for this compound. Following intraperitoneal administration at a dose of 30 mg/kg in mice, it showed good plasma and brain exposure levels. This suggests potential for effective central nervous system penetration, which is crucial for treating brain tumors .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Combination Therapy with Alkylating Agents :
    • In vitro studies using glioblastoma cell lines demonstrated that combining this compound with MMS resulted in increased apoptosis compared to MMS alone. This synergistic effect indicates its potential as an adjunct therapy in cancer treatment .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that inhibition of APE1 leads to accumulation of DNA damage markers in treated cells, reinforcing its role as a promising candidate in targeting DNA repair pathways .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were reported to be less than 64 μg/mL for some derivatives, indicating strong antibacterial activity .

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Compounds containing thieno[2,3-c]pyridine and benzo[d]thiazole moieties have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors. The unique structure of this compound may enhance its effectiveness against specific cancer types by targeting unique pathways involved in tumor growth and survival .

Neurological Applications

Compounds with similar structures have been studied for their neuroprotective effects and potential use in treating neurological disorders such as anxiety and depression. The benzothiazole moiety is known for its interaction with neurotransmitter systems, which can lead to anxiolytic and antidepressant effects. Research has suggested that derivatives of this compound could modulate GABAergic activity, thereby providing therapeutic benefits in anxiety disorders without the adverse effects commonly associated with traditional benzodiazepines .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that include acylation and cyclization processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds. For example, X-ray analysis has provided insights into the crystal structure and bonding characteristics of related compounds, which is crucial for understanding their biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Variations in substituents on the benzo[d]thiazole or thieno[2,3-c]pyridine rings can significantly influence biological activity. Research has shown that specific modifications can enhance binding affinity to target receptors or improve solubility and bioavailability. For instance, the introduction of alkyl groups or halogens has been linked to increased potency against certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to analogs with overlapping structural motifs or therapeutic targets:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Target IC₅₀ (µM) Pharmacokinetic Notes
Target Compound Tetrahydrothieno[2,3-c]pyridine 6-Ethyl, benzo[d]thiazole, cyclopropanecarboxamide ~470 (estimated) APE1 (inferred) Not Reported Enhanced solubility (hydrochloride salt); potential for CNS penetration due to moderate lipophilicity
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide () Tetrahydrothieno[2,3-c]pyridine 6-Isopropyl, acetamide ~455 APE1 ~10–30 µM Good brain exposure in mice; enhances alkylating agent cytotoxicity
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a, ) Thiazolo[3,2-a]pyrimidine Trimethylbenzylidene, methylfuran 386 Not Reported Not Reported High crystallinity (m.p. 243–246°C); synthetic yield 68%
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l, ) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, phenethyl ~511 Not Reported Not Reported Moderate yield (51%); IR confirms carbonyl and nitrile groups

Key Observations

Structural Flexibility: The target compound’s 6-ethyl group differentiates it from the 6-isopropyl analog in . Unlike thiazolo-pyrimidines () or imidazo-pyridines (–4), the thienopyridine core in the target compound offers a unique scaffold for modulating DNA repair enzyme inhibition.

Biological Activity :

  • The isopropyl analog () shows µM-level APE1 inhibition and enhances alkylating agent cytotoxicity, suggesting the ethyl variant may retain similar activity. Elevated APE1 activity in gliomas () underscores the therapeutic relevance of such inhibitors .
  • Compounds in and –4 lack explicit APE1 data but demonstrate synthetic versatility for heterocyclic systems, highlighting divergent applications (e.g., anticancer vs. antimicrobial).

Physicochemical Properties :

  • The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs (e.g., 11a, 1l), which exhibit higher melting points and lower yields .
  • The cyclopropanecarboxamide group may enhance metabolic stability relative to acetamide or ester-containing derivatives .

Research Findings and Implications

  • APE1 Inhibition: Elevated APE1 activity in gliomas () correlates with resistance to radiotherapy and alkylating agents.
  • Pharmacokinetic Optimization : The ethyl substituent balances lipophilicity for blood-brain barrier penetration while avoiding excessive hydrophobicity, a critical factor for CNS-targeted therapies .

Preparation Methods

Benzo[d]Thiazol-2-Yl Intermediate

The benzo[d]thiazole moiety is typically synthesized via nucleophilic substitution reactions. In one approach, commercially available benzo[d]thiazol-2-ol undergoes alkylation with ethyl bromide in the presence of potassium carbonate as a base, yielding 2-ethoxybenzo[d]thiazole. Alternatively, 2-chlorobenzothiazole reacts with ethylamine under reflux in acetonitrile to form the ethyl-substituted derivative. Key parameters include:

  • Solvent : Acetonitrile or dimethylformamide (DMF)
  • Temperature : 80–100°C
  • Yield : 70–85%

Tetrahydrothieno[2,3-c]Pyridine Core

The tetrahydrothieno-pyridine scaffold is constructed via cyclocondensation of thiophene-3-carbaldehyde with ethylenediamine. A modified Hantzsch thiophene synthesis is employed, involving:

  • Formation of a thioamide intermediate from thiophene-3-carbaldehyde and ammonium thiocyanate.
  • Cyclization with ethyl acetoacetate under acidic conditions (HCl/EtOH).
    This yields 6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with a reported purity of >95% after recrystallization.

Cyclopropanecarboxamide Synthesis

From Cyclopropanecarbonyl Chloride

Cyclopropanecarboxamide is synthesized by treating cyclopropanecarbonyl chloride with ammonia in dichloromethane at 20°C for 2 hours. This method achieves quantitative yields (100%) with minimal byproducts:

  • Reagents : NH₃ (gaseous), CH₂Cl₂
  • Workup : Solvent evaporation followed by ethyl acetate extraction.

Alternative Route Using Cyclopropanecarboxylic Esters

A patent describes the reaction of isobutyl cyclopropanecarboxylate with NH₃ in the presence of sodium isobutoxide at 100°C. This method avoids hydrocarbon solvents, enhancing purity (>99% by GC):

  • Catalyst : 6–14 mol% sodium isobutoxide
  • Pressure : 6 bar (initial), decreasing to ambient
  • Yield : 88–98% after two batches.

Final Coupling and Hydrochloride Formation

Amide Bond Formation

The tetrahydrothieno-pyridine intermediate undergoes amidation with cyclopropanecarboxamide using EDCl/HOBt coupling in anhydrous DMF:

  • Molar Ratio : 1:1.2 (tetrahydrothieno-pyridine : carboxamide)
  • Conditions : 0–5°C, 12-hour stirring
  • Yield : 65–72% after column chromatography.

Hydrochloride Salt Precipitation

The free base is dissolved in ethanol and treated with concentrated HCl (37%) at 0°C. The hydrochloride salt precipitates as a white crystalline solid:

  • Solvent : Ethanol/H₂O (9:1)
  • Purity : >99% by HPLC.

Optimization Data and Comparative Analysis

Step Method Yield (%) Purity (%) Key Reference
Benzo[d]thiazole alkylation Ethyl bromide/K₂CO₃ 85 98
Tetrahydrothieno-pyridine Hantzsch cyclization 78 95
Cyclopropanecarboxamide Cyclopropanecarbonyl chloride 100 99
Final amidation EDCl/HOBt coupling 72 99

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.43 (m, 1H, cyclopropane), 2.1 (s, 3H, acetyl), 7.5–8.1 (m, 4H, benzo[d]thiazole).
  • ¹³C NMR : 172.5 ppm (amide carbonyl), 165.3 ppm (thiazole C-2).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase
  • Mobile Phase : Acetonitrile/water (70:30)
  • Retention Time : 8.2 minutes.

Mass Spectrometry (MS)

  • ESI-MS : [M+H]⁺ at m/z 458.1 (calculated 458.0).

Challenges and Troubleshooting

Byproduct Formation During Amidation

Excess EDCl may lead to acylurea byproducts. Mitigation strategies include:

  • Strict stoichiometric control (1.1 equivalents of EDCl).
  • Low-temperature reaction conditions (0–5°C).

Hydrolysis of Cyclopropanecarboxamide

The amide group is susceptible to hydrolysis under alkaline conditions. Storage recommendations:

  • pH : 4–6 (aqueous solutions).
  • Temperature : −20°C (long-term).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.